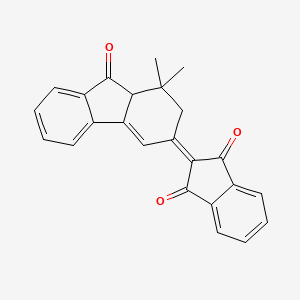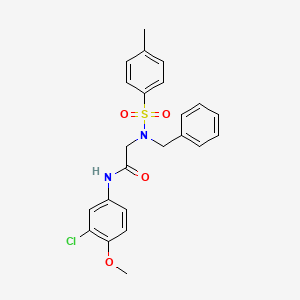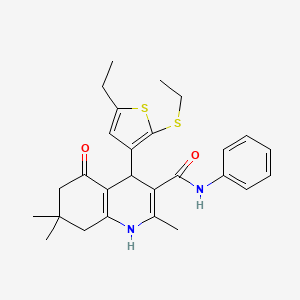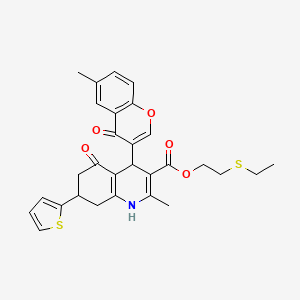![molecular formula C24H30N2O4S B11638689 Ethyl 2-[(cyclohexylcarbonyl)amino]-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11638689.png)
Ethyl 2-[(cyclohexylcarbonyl)amino]-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-CYCLOHEXANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Métodos De Preparación
The synthesis of ETHYL 2-CYCLOHEXANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method for synthesizing thiophene derivatives is through the reaction of enaminones with heteroamines . Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity.
Análisis De Reacciones Químicas
ETHYL 2-CYCLOHEXANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: Suzuki–Miyaura coupling is a common method to form carbon-carbon bonds in thiophene derivatives.
Aplicaciones Científicas De Investigación
ETHYL 2-CYCLOHEXANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are known for their therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Material Science: These compounds are used in the development of organic semiconductors and conductive polymers.
Biological Research: They serve as probes for studying biological processes and as potential drug candidates.
Mecanismo De Acción
The mechanism of action of ETHYL 2-CYCLOHEXANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. Thiophene derivatives can modulate various biological pathways, including enzyme inhibition and receptor binding . The exact molecular targets and pathways depend on the specific functional groups present in the compound.
Comparación Con Compuestos Similares
ETHYL 2-CYCLOHEXANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
Tipepidine: Used as an antitussive agent.
Tioconazole: An antifungal medication.
Dorzolamide: Used to treat glaucoma.
These compounds share the thiophene nucleus but differ in their functional groups and applications, highlighting the versatility and uniqueness of thiophene derivatives.
Propiedades
Fórmula molecular |
C24H30N2O4S |
|---|---|
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
ethyl 2-(cyclohexanecarbonylamino)-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H30N2O4S/c1-5-30-24(29)19-16(4)20(22(28)25-18-13-14(2)11-12-15(18)3)31-23(19)26-21(27)17-9-7-6-8-10-17/h11-13,17H,5-10H2,1-4H3,(H,25,28)(H,26,27) |
Clave InChI |
CBBBJPUYQZRWLZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C)C)NC(=O)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638607.png)
![3-(4-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11638614.png)
![2-(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)-N-(3-methylphenyl)acetamide](/img/structure/B11638616.png)

![N-(2-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11638629.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-(2-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11638634.png)

![2-tert-butyl-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11638642.png)

![N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B11638649.png)
![3-(3-nitrophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11638657.png)
![(5Z)-1-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11638677.png)


